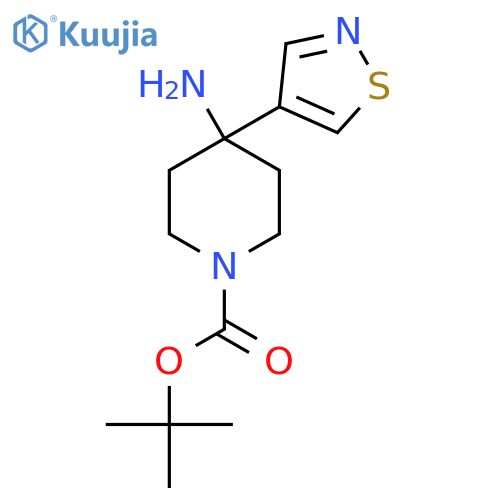

Cas no 2172602-16-1 (tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate)

tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate

- EN300-1626736

- 2172602-16-1

-

- インチ: 1S/C13H21N3O2S/c1-12(2,3)18-11(17)16-6-4-13(14,5-7-16)10-8-15-19-9-10/h8-9H,4-7,14H2,1-3H3

- InChIKey: QQRCLSVAKBPNFQ-UHFFFAOYSA-N

- SMILES: S1C=C(C=N1)C1(CCN(C(=O)OC(C)(C)C)CC1)N

計算された属性

- 精确分子量: 283.13544809g/mol

- 同位素质量: 283.13544809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 19

- 回転可能化学結合数: 3

- 複雑さ: 335

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.1

- トポロジー分子極性表面積: 96.7Ų

tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1626736-0.5g |

tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate |

2172602-16-1 | 0.5g |

$1014.0 | 2023-06-04 | ||

| Enamine | EN300-1626736-50mg |

tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate |

2172602-16-1 | 50mg |

$1068.0 | 2023-09-22 | ||

| Enamine | EN300-1626736-0.1g |

tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate |

2172602-16-1 | 0.1g |

$930.0 | 2023-06-04 | ||

| Enamine | EN300-1626736-2.5g |

tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate |

2172602-16-1 | 2.5g |

$2071.0 | 2023-06-04 | ||

| Enamine | EN300-1626736-0.05g |

tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate |

2172602-16-1 | 0.05g |

$888.0 | 2023-06-04 | ||

| Enamine | EN300-1626736-0.25g |

tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate |

2172602-16-1 | 0.25g |

$972.0 | 2023-06-04 | ||

| Enamine | EN300-1626736-250mg |

tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate |

2172602-16-1 | 250mg |

$1170.0 | 2023-09-22 | ||

| Enamine | EN300-1626736-500mg |

tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate |

2172602-16-1 | 500mg |

$1221.0 | 2023-09-22 | ||

| Enamine | EN300-1626736-100mg |

tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate |

2172602-16-1 | 100mg |

$1119.0 | 2023-09-22 | ||

| Enamine | EN300-1626736-10.0g |

tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate |

2172602-16-1 | 10g |

$4545.0 | 2023-06-04 |

tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate 関連文献

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylateに関する追加情報

Professional Introduction to Tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate (CAS No. 2172602-16-1)

Tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate, with the chemical formula C₁₁H₁₄N₂OS, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a tert-butyl group, an amino group, and a 1,2-thiazole moiety in its structure contributes to its unique chemical properties and biological relevance.

The CAS number 2172602-16-1 provides a unique identifier for this compound, ensuring precise classification and differentiation in chemical databases and literature. This numbering system is crucial for researchers and manufacturers to accurately reference and retrieve information related to this specific molecule.

In recent years, piperidine derivatives have garnered considerable attention due to their role as key scaffolds in drug design. The tert-butyl group enhances the lipophilicity of the molecule, making it more suitable for membrane permeability, while the amino group serves as a potential site for hydrogen bonding interactions with biological targets. The 1,2-thiazole ring is particularly noteworthy, as it is frequently found in bioactive compounds and has been implicated in various pharmacological effects.

Recent studies have highlighted the therapeutic potential of compounds containing the thiazole scaffold. For instance, derivatives of thiazole have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The structure of tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate suggests that it may exhibit similar biological activities. Specifically, the combination of the piperidine ring and the thiazole moiety could interfere with key enzymatic pathways or receptor interactions relevant to diseases such as cancer and inflammation.

One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. The amino group can be further functionalized to enhance binding affinity or selectivity towards specific targets. Additionally, the tert-butyl group provides steric hindrance that can optimize pharmacokinetic profiles by improving solubility and reducing metabolic degradation.

Advances in computational chemistry have enabled researchers to predict the biological activity of molecules like tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate with greater accuracy. Molecular docking studies have shown that this compound can interact with various protein targets, including kinases and transcription factors involved in cell signaling pathways. These interactions may lead to novel therapeutic interventions for conditions characterized by dysregulated signaling.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key synthetic steps include nucleophilic substitution reactions to introduce the amino group and thiazole moiety, followed by protection-deprotection strategies to manipulate reactive sites. The use of advanced catalytic systems has improved the efficiency of these reactions, making large-scale production more feasible.

In conclusion, tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and predicted biological activities make it an attractive scaffold for developing new drugs. As research continues to uncover the therapeutic potential of piperidine derivatives containing thiazole moieties, compounds like this one are likely to play a significant role in addressing unmet medical needs.

2172602-16-1 (tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate) Related Products

- 1228600-40-5(5-Aminopentan-2-one hydrochloride)

- 367521-07-1(5-Amino-2,4-dibromophenol)

- 2418711-35-8(N-(Cyanomethyl)-N-cyclopropyl-2-(methylphenylamino)-4-thiazolecarboxamide)

- 2228613-38-3(tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate)

- 2171825-88-8(11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane)

- 2445784-34-7(3-({(tert-butoxy)carbonylamino}methyl)piperidine-2-carboxylic acid)

- 1341899-72-6(1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole)

- 2228637-79-2(1-(heptafluoropropyl)-3-oxocyclobutane-1-carboxylic acid)

- 900019-50-3(methyl 4-cyclopropanecarbonyl-1H-pyrrole-2-carboxylate)

- 1721-51-3(D-alpha-Tocotrienol)